

optimizing JPH203 concentration to avoid off-target effects

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Compound of Interest

Compound Name: **JPH203**

Cat. No.: **B1673089**

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Technical Support Center: JPH203

Welcome to the technical support center for **JPH203**. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of **JPH203**, a selective inhibitor of the L-type amino acid transporter 1 (LAT1), and in understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **JPH203**?

A1: **JPH203** is a potent and specific inhibitor of the L-type amino acid transporter 1 (LAT1), also known as SLC7A5.^[1] LAT1 is responsible for the transport of large neutral amino acids, such as leucine, into cells. By competitively inhibiting LAT1, **JPH203** blocks the uptake of these essential amino acids, leading to the suppression of cancer cell growth and proliferation.^{[2][3]} This inhibition has been shown to downregulate the mTOR signaling pathway, which is crucial for cell growth and protein synthesis.^{[4][5]}

Q2: What is the difference between the IC50 for L-leucine uptake and cell growth inhibition by **JPH203**?

A2: Researchers often observe a significant difference between the **JPH203** concentration required to inhibit L-leucine uptake and the concentration needed to inhibit cell proliferation. For example, in Saos2 osteosarcoma cells, the IC50 for L-leucine uptake was 1.31 μ M, whereas

the IC₅₀ for cell growth inhibition was 90 μ M.[6] This discrepancy may be due to the much higher concentrations of amino acids in cell culture media compared to the tracer concentration of radiolabeled leucine used in uptake assays.[6] It is also possible that at higher concentrations, off-target effects may contribute to the observed cytotoxicity.[7]

Q3: What are the known or potential off-target effects of **JPH203**?

A3: While **JPH203** is known for its high selectivity for LAT1 over other transporters like LAT2, some studies suggest the possibility of off-target effects, particularly at higher concentrations.[6][7] A recent phosphoproteomics study in cabazitaxel-resistant prostate cancer cells found that **JPH203** treatment led to a significant reduction in the kinase activity of cyclin-dependent kinases 1 and 2 (CDK1 and CDK2).[8][9] It is not yet definitively determined whether this is a direct off-target interaction or an indirect downstream effect of LAT1 inhibition.

Q4: What adverse effects of **JPH203** have been observed in clinical trials?

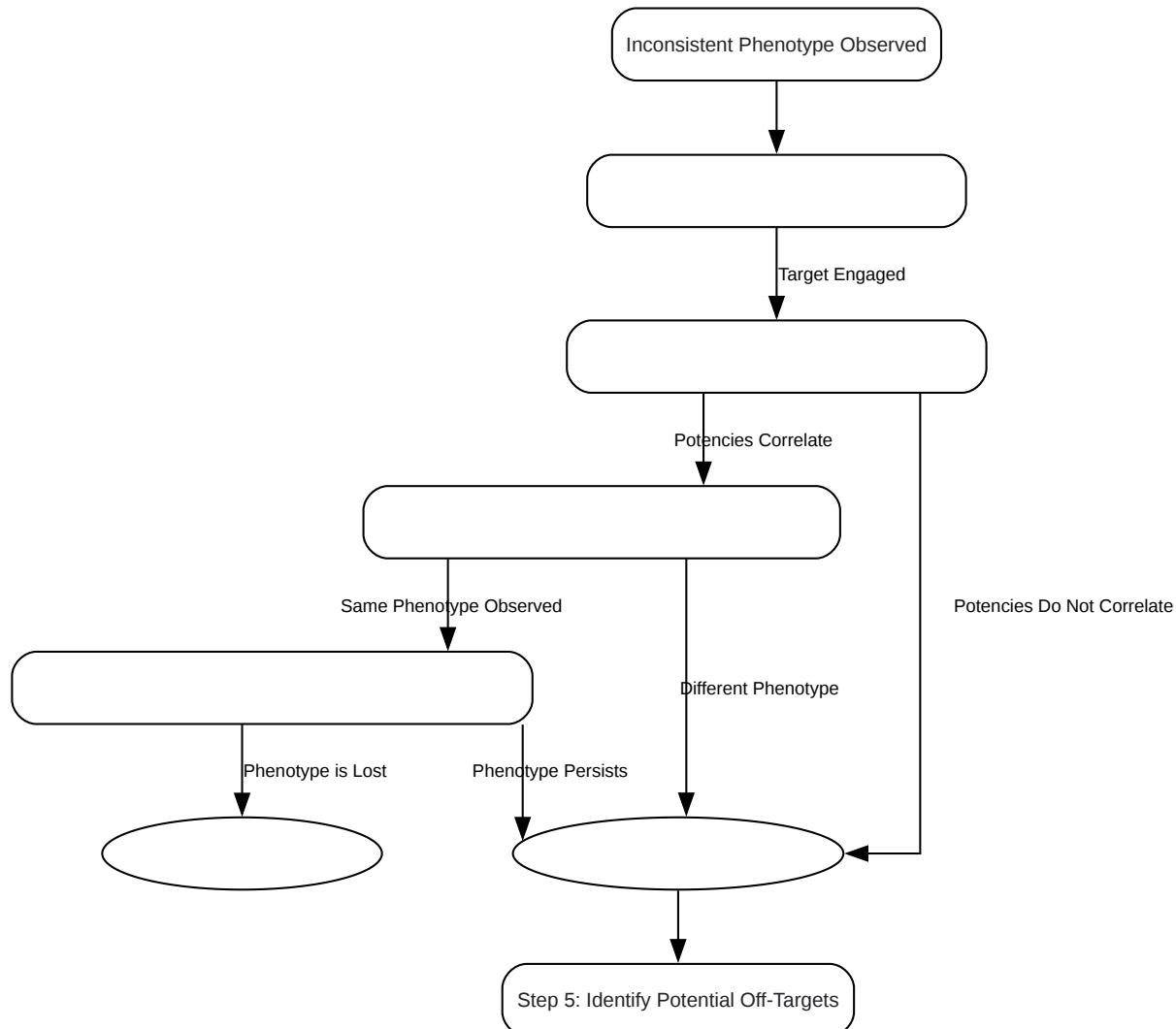
A4: In a first-in-human phase I study, **JPH203** was generally well-tolerated.[10][11] The most common treatment-related adverse events were mild to moderate and included increased ALT/AST, malaise, nausea, hypertension, and fever.[10] The dose-limiting toxicity was Grade 3 liver dysfunction, which was observed at doses of 60 mg/m² and 85 mg/m².[10][11] This liver toxicity was associated with patients having a rapid N-acetyltransferase 2 (NAT2) phenotype, which suggests that the metabolism of **JPH203** can influence its safety profile.[11]

Troubleshooting Guides

Issue: Discrepancy between expected and observed cellular effects.

You observe a cellular phenotype that is not consistent with the known on-target effects of LAT1 inhibition, or the effect occurs at a much higher concentration than required for inhibiting amino acid uptake.

Troubleshooting Workflow

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Caption: Workflow for differentiating on-target and off-target effects.

Quantitative Data Summary

Cell Line	Assay Type	IC50 (µM)	Reference
HT-29 (Colorectal Cancer)	14C-leucine uptake	0.06	[2]
Cell Proliferation	4.1	[2]	
LoVo (Colorectal Cancer)	Cell Proliferation	2.3 ± 0.3	[2]
MKN45 (Gastric Cancer)	Cell Proliferation	4.6 ± 1.0	[2]
PC-3 (Prostate Cancer)	Cell Viability	12.0	[7]
C4-2 (Prostate Cancer)	Cell Viability	17.3	[7]
Saos2 (Osteosarcoma)	L-leucine uptake	1.31 ± 0.27	[6]
Cell Growth	90	[6]	
FOB (Osteoblast)	L-leucine uptake	92.12 ± 10.71	[6]

Clinical Study (Phase I)	Parameter	Value	Reference
Advanced Solid Tumors	Maximum Tolerated Dose (MTD)	60 mg/m ²	[10][11]
Recommended Phase II Dose (RP2D)	25 mg/m ²	[10]	

Experimental Protocols

Protocol 1: Validating On-Target Engagement using a Leucine Uptake Assay

This protocol determines the concentration of **JPH203** required to inhibit the function of its primary target, LAT1.

Methodology:

- Cell Culture: Plate cells of interest in a suitable multi-well plate and grow to 80-90% confluence.
- Pre-incubation: Wash cells with a sodium-free uptake buffer (e.g., Hanks' Balanced Salt Solution with choline chloride replacing NaCl).
- Inhibition: Add uptake buffer containing various concentrations of **JPH203** (e.g., 0.01 μ M to 100 μ M) and a fixed concentration of radiolabeled L-leucine (e.g., 14 C-L-leucine). Incubate for a short period (e.g., 1-5 minutes) at 37°C.
- Wash: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
- Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.
- Data Analysis: Normalize the data to a vehicle control (e.g., DMSO) and plot the percentage of inhibition against the log concentration of **JPH203** to determine the IC₅₀ value.

Protocol 2: General Method for Identifying Off-Target Proteins using Affinity-Based Proteomics

This protocol provides a general workflow to identify proteins that physically interact with **JPH203**, suggesting them as potential off-targets.

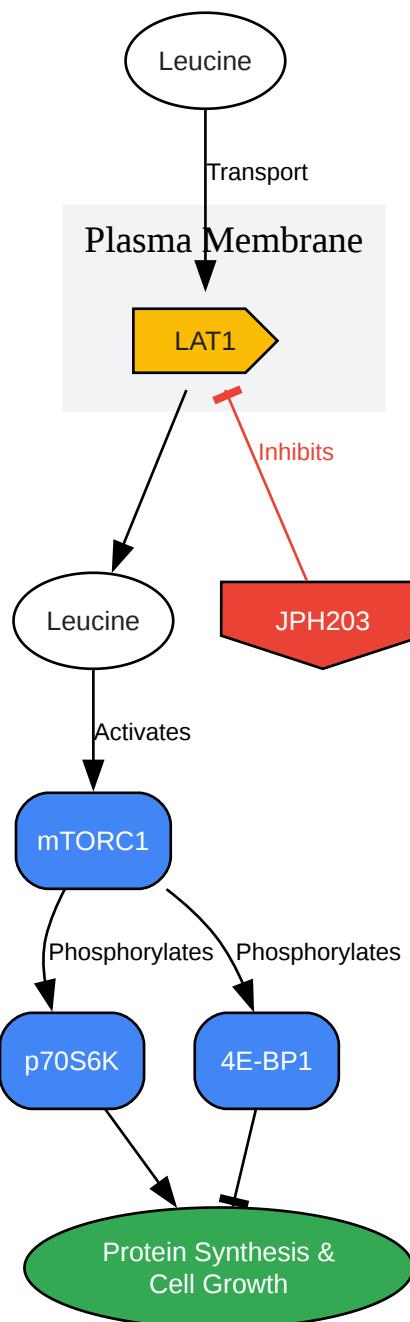
Methodology:

- Compound Immobilization: Chemically link **JPH203** to a solid support, such as agarose or magnetic beads. This step may require a derivative of **JPH203** with a suitable linker.
- Cell Lysate Preparation: Prepare a total protein lysate from the cells or tissue of interest under non-denaturing conditions.

- Affinity Pulldown: Incubate the immobilized **JPH203** with the cell lysate to allow for binding. Include a negative control with beads alone or beads with an immobilized, structurally similar but inactive compound.
- Washing: Wash the beads extensively to remove non-specifically bound proteins.
- Elution: Elute the proteins that are specifically bound to **JPH203**.
- Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
- Data Analysis: Compare the proteins identified from the **JPH203** pulldown with the negative control to identify specific interactors.

Visualizations

JPH203 On-Target Signaling Pathway



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Caption: On-target signaling pathway of **JPH203**.

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